molecular formula C15H22N2OSi B1345274 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide CAS No. 499193-46-3

2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Cat. No.: B1345274
CAS No.: 499193-46-3
M. Wt: 274.43 g/mol
InChI Key: DYSXZOBEDACASN-UHFFFAOYSA-N
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Description

N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide is an organosilicon compound with the molecular formula C15H22N2OSi. This compound is characterized by the presence of a pyridine ring substituted with a trimethylsilyl-ethynyl group and a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide typically involves the reaction of 3-((trimethylsilyl)ethynyl)pyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound, respectively .

Scientific Research Applications

N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can participate in various chemical reactions, altering the activity of the target molecules. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Trimethylsilyl)pyridin-2-yl)pivalamide
  • N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
  • N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide

Uniqueness

N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and materials .

Properties

IUPAC Name

2,2-dimethyl-N-[3-(2-trimethylsilylethynyl)pyridin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OSi/c1-15(2,3)14(18)17-13-12(8-7-10-16-13)9-11-19(4,5)6/h7-8,10H,1-6H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSXZOBEDACASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640071
Record name 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499193-46-3
Record name 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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